The compound 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- is a synthetic organic molecule that belongs to the class of benzopyrans. This compound is characterized by its unique structural features, which include a benzopyran core and multiple methoxy groups. It is primarily recognized for its potential applications in medicinal chemistry and organic synthesis.
The compound can be referenced through various chemical databases, including PubChem and NIST Chemistry WebBook. Its chemical structure and properties are documented under the Chemical Abstracts Service registry number 33704-61-9.
4H-1-Benzopyran-4-one falls under the category of flavonoids and can be classified specifically as a benzopyran derivative. Its molecular formula is , and it has a molecular weight of approximately 222.24 g/mol. The compound exhibits properties typical of phenolic compounds, contributing to its biological activity.
The synthesis of 4H-1-Benzopyran-4-one can be achieved through several methods, including:
A common synthetic route involves starting from a suitable phenolic compound, which undergoes a series of reactions including alkylation and cyclization under controlled conditions to yield the desired product. The reaction conditions must be optimized to enhance yield and purity.
The compound can participate in various chemical reactions due to its functional groups:
The reactivity of 4H-1-Benzopyran-4-one is influenced by the electron-donating effects of the methoxy groups, which enhance electrophilicity at specific sites on the aromatic system.
The mechanism of action for compounds like 4H-1-Benzopyran-4-one often involves interaction with biological targets such as enzymes or receptors:
Studies suggest that similar compounds exhibit significant antioxidant properties and may have therapeutic potential in treating oxidative stress-related diseases.
4H-1-Benzopyran-4-one has several applications in scientific research:
Benzopyran derivatives represent a structurally diverse class of oxygen-containing heterocyclic compounds that form the chemical backbone of numerous biologically active natural products. The 4H-1-benzopyran-4-one core (commonly termed chromone) features a benzannulated pyran-4-one system that demonstrates remarkable stability compared to simple pyran rings due to aromatic fusion. This stability enables their widespread distribution in plants, fungi, and marine organisms, where they function as pigments, stress metabolites, and defense compounds [3]. Within this chemical family, 2,3-dihydro derivatives exhibit partial saturation of the pyran ring, significantly altering their conformational flexibility and electronic properties compared to fully aromatic chromones. The specific compound 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- exemplifies structural modifications that enhance bioactivity through methoxylation and alkyl substitution, patterns frequently optimized through evolutionary biosynthetic pathways for ecological interactions.
The International Union of Pure and Applied Chemistry (IUPAC) designates the parent structure as 4H-1-benzopyran-4-one, with positional numbering assigning the pyran oxygen as position 1 and the carbonyl oxygen at position 4. The compound 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-4H-1-benzopyran-4-one denotes:
Table 1: Structural Variations in Natural 4H-1-Benzopyran-4-one Derivatives
Core Structure | Substituent Pattern | Example Compound | Natural Source |
---|---|---|---|
4H-Chromone | 5,7-Dihydroxy | 5,7-Dihydroxy-4H-1-benzopyran-4-one | Arachis hypogaea (peanuts) |
2,3-Dihydro-4H-chromone | 6,7-Dimethoxy, 2,2-dimethyl | Target compound | Synthetic/Semi-synthetic |
3-Formyl-4H-chromone | Unsubstituted benzo ring | 4H-1-Benzopyran-4-one-3-carbaldehyde | Synthetic precursor |
Halogenated chromone | 8-Chloro, 6-hydroxy | 8-Chloro-6-hydroxy-2-(2-phenylethyl)chromen-4-one | Aquilaria spp. resin |
This structural framework allows extensive chemical diversification, with natural modifications including O-methylation (e.g., 6,7-dimethoxy), C-alkylation (2,2-dimethyl), glycosylation, and oxidation state variations at the pyran ring [1] [5]. The 2,2-dimethyl substitution imposes significant steric constraints that lock the molecule in a pseudo-chair conformation, while the 6,7-dimethoxy groups enhance electron donation into the conjugated system, influencing redox behavior and protein-binding capabilities.
The chemistry of benzopyrans evolved substantially from initial isolations of chromone pigments in the late 19th century. Early investigations focused on flavonoid derivatives like quercetin and rutin, but the mid-20th century witnessed characterization of simpler chromones in essential oils and plant resins. Seminal work in the 1960s–1980s established chromones as "privileged scaffolds" in medicinal chemistry due to their presence in bioactive natural products and synthetic accessibility [3] [6]. The targeted compound emerged from systematic efforts to optimize natural chromone bioactivity through strategic substitution:
The development of Vilsmeier-Haack formylation (POCl₃-DMF) provided a key synthetic route to 3-formyl chromones, enabling further derivatization at C3, including the synthesis of dihydro and alkylated variants [6]. This methodological advance facilitated structure-activity relationship (SAR) studies that identified the 2,2-dimethyl-6,7-dimethoxy pattern as conferring enhanced pharmacological profiles.
The 6,7-dimethoxy pattern profoundly influences electronic distribution and intermolecular interactions. Methoxy groups exhibit:
Concurrently, the 2,2-dimethyl group on the dihydropyran ring:
Table 2: Bioactivity Enhancement by Methoxy and Dimethyl Substituents
Bioactivity | Unsubstituted Chromone | 6,7-Dimethoxy-2,2-dimethyl Analogue | Mechanistic Basis |
---|---|---|---|
Antiproliferative | Weak or inactive | IC₅₀ = 5.2–22.2 μM (MDA-MB-231 cells) | Kinase inhibition/apoptosis induction |
Anti-inflammatory | Moderate activity | Potent immunomodulatory action | COX-2 suppression; cytokine modulation |
Metabolic stability | Rapid serum degradation | Extended half-life (>2 hours in serum) | Blocked oxidation sites |
Selectivity index | Low cancer/normal cell SI | SI >15 (HEK-293 vs. MDA-MB-231) | Reduced off-target cytotoxicity |
Hybrid molecules incorporating these substitutions demonstrate enhanced target selectivity against kinases and inflammatory mediators while maintaining low cytotoxicity toward normal cell lines (e.g., HEK-293, LLC-PK1), with IC₅₀ values in normal cells exceeding 100 μM versus <25 μM in cancer lines [6] [7]. The synergistic effect of these substituents creates a pharmacophore optimized for both target engagement and pharmacokinetic stability, positioning such derivatives as valuable scaffolds in anticancer and immunomodulatory drug discovery pipelines.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: